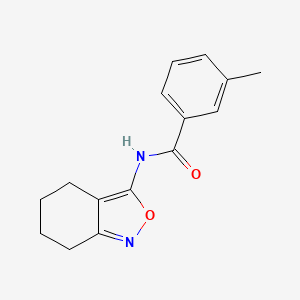

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Description

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a benzamide derivative featuring a tetrahydrobenzoxazole moiety linked to a 3-methyl-substituted benzoyl group. The tetrahydrobenzoxazole ring confers rigidity, while the benzamide group offers versatility for functionalization, enabling interactions with biological targets .

Properties

Molecular Formula |

C15H16N2O2 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |

InChI |

InChI=1S/C15H16N2O2/c1-10-5-4-6-11(9-10)14(18)16-15-12-7-2-3-8-13(12)17-19-15/h4-6,9H,2-3,7-8H2,1H3,(H,16,18) |

InChI Key |

WWAKZPQWEVJWSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C3CCCCC3=NO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the condensation of 3-methylbenzoic acid with 4,5,6,7-tetrahydro-2,1-benzoxazole. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which is then reacted with the benzoxazole derivative under basic conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Solvent recovery and recycling are also crucial aspects of the industrial process to minimize waste and reduce production costs.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can target the benzoxazole ring, potentially converting it to a more saturated heterocyclic system.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzamide and benzoxazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Saturated heterocyclic compounds.

Substitution: Various substituted benzamide and benzoxazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of benzoxazole compounds exhibit significant antibacterial activity. For instance, compounds similar to 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Compounds containing the benzoxazole moiety have been investigated for their anticancer properties. Studies suggest that they may inhibit tumor growth by inducing apoptosis in cancer cells . The mechanism often involves the modulation of cell signaling pathways related to cancer progression.

Anti-inflammatory Effects

Some derivatives of benzoxazole are reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes, making them potential candidates for treating inflammatory diseases .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various benzoxazole derivatives against common pathogens. The results indicated that certain synthesized compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 31.25 µg/ml against resistant strains like Acinetobacter . This highlights the potential of these compounds in developing new antibiotics.

Case Study 2: Anticancer Research

In a recent investigation focusing on the anticancer effects of benzoxazole derivatives, it was found that specific compounds could significantly reduce cell viability in breast cancer cell lines by inducing cell cycle arrest and apoptosis . This research underscores the therapeutic potential of these compounds in oncology.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzoxazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting signal transduction and gene expression.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Structural Differences and Implications

Substituent Effects: Electron-Withdrawing Groups: The nitro group in 2-nitro-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)benzamide () increases electrophilicity, making it suitable for nucleophilic substitution reactions. Fluorine Incorporation: Fluorine in 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide () enhances metabolic stability and binding affinity through hydrophobic interactions .

Functional Group Diversity: The 4-(2-methylpropoxy) substituent in introduces steric bulk, which may reduce membrane permeability but improve selectivity for specific targets .

Biological Activity

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound features a complex structure that combines a benzamide moiety with a tetrahydro-benzoxazole ring, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O3 with a molecular weight of 296.32 g/mol. The structure includes various functional groups that may interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O3 |

| Molecular Weight | 296.32 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C17H16N2O3/c1-10-11-6-3-5-9-14(11)21-15(10)16(20)18-17-12-7-2-4-8-13(12)19-22-17/h3,5-6,9H,2,4,7-8H2,1H3,(H,18,20) |

Anticancer Activity

Recent studies have focused on the anticancer potential of compounds similar to this compound. For instance:

- In Vitro Studies : Compounds with similar structures have been evaluated for their cytotoxicity against various human cancer cell lines. It was found that certain derivatives exhibited significant inhibition of cell growth with IC50 values ranging from 2.38 to 8.13 µM . These findings suggest that the presence of specific substituents on the benzamide structure can enhance anticancer activity.

- Mechanism of Action : Some related compounds have been shown to induce apoptosis in cancer cells. For example, one study indicated that increasing concentrations of a related compound led to higher percentages of early and late apoptotic cells in cervical cancer lines . This mechanism could be relevant for understanding how this compound may function in cancer therapy.

Antimicrobial Activity

While specific data on the antimicrobial effects of this compound is limited, compounds containing benzoxazole rings are often investigated for their antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis and inhibit DNA replication .

Case Studies

Several case studies highlight the biological activity of benzamide derivatives:

- Study on Benzamide Derivatives : A study published in the Journal of Medicinal Chemistry explored a series of benzamide compounds and their effects on human cancer cell lines. The derivatives demonstrated varied cytotoxic activities depending on their structural modifications .

- Apoptosis Induction : Another investigation into similar compounds revealed that they could significantly induce apoptosis in specific cancer cell lines when tested at varying concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.